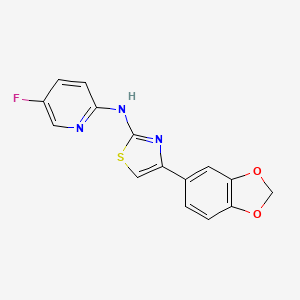
C15H10FN3O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C15H10FN3O2S is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound possesses a unique chemical structure that makes it an attractive candidate for drug discovery and development. In
Aplicaciones Científicas De Investigación
Environmental Impact and Insulation Properties
- C5F10O, a related compound, is studied for its potential as an alternative gas to SF6, a potent industrial greenhouse gas used in electrical equipment. The decomposition mechanism and primary products of C5F10O in the presence of moisture are explored, highlighting its insulation and environmental performance, including the formation of various decomposition products like CF4, C2F6, C3F6, and others (Zhong et al., 2020).
Metal-Organic Framework-Based Catalysis
- Metal-organic frameworks (MOFs) show promise in catalyzing the conversion of C1 chemistry, which involves molecules like CO and CO2. The catalytic reactivity, reaction mechanisms, and catalyst design for transforming these molecules into valuable chemicals are reviewed, offering insights into the applications of such frameworks (Cui et al., 2019).
High Voltage Applications
- The use of C5F10O perfluoroketone in high voltage applications is investigated. This research focuses on its suitability as an SF6 alternative in indoor electrical equipment, examining its insulation and current interruption performance (Stoller et al., 2017).
Graphite Intercalation Compounds
- Studies on graphite intercalation by fluorine and fluorides provide insights into the creation of new materials based on the graphite network. This includes research on materials like BC3, C5N, and BC2N, formed by reactions driven by HC1 elimination and characterized by their unique electrical and structural properties (Kouvetakis et al., 1989).
Zeolite-Based Catalysts in C1 Chemistry
- Zeolite-based catalysts are pivotal in the catalytic transformation of C1 molecules (CO, CO2, CH4, etc.) into energy and chemicals. This research highlights the design and development of these catalysts, discussing their role in producing various hydrocarbons and oxygenates from C1 molecules (Zhang et al., 2020).
Decomposition Mechanism as an Insulation Medium
- The decomposition characteristics of C5F10O are studied to evaluate its potential as an environmentally friendly insulation medium. This includes analysis of its decomposition products and their environmental impact, considering its application in electrical equipment (Zhang et al., 2017).
Electrical Decomposition Products and Metal Compatibility
- Research on the decomposition characteristics of C5F10O and its compatibility with metals like copper and aluminum under electrical stress offers insights into its potential use in power equipment. This includes the identification of by-products under pyrolysis and partial discharge conditions (Zhang et al., 2020).
Catalytic Conversion of C1 Molecules
- Advances in catalyst systems and reaction processes in C1 catalysis, which involves the conversion of simple carbon-containing compounds to valuable chemicals, are highlighted. This includes insights into the reaction mechanism and identification of active-site structures (Bao et al., 2019).
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCWWGSMHSVMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C15H10FN3O2S | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

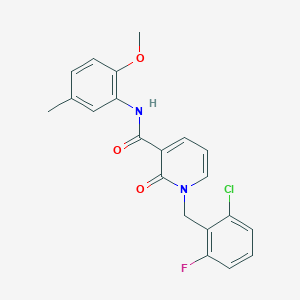
![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)
![2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842215.png)
![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842219.png)
![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2842221.png)
![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
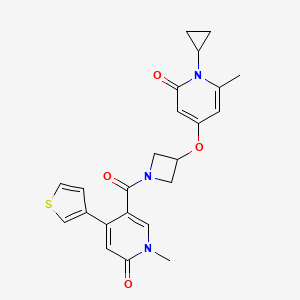
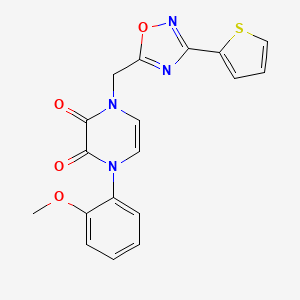
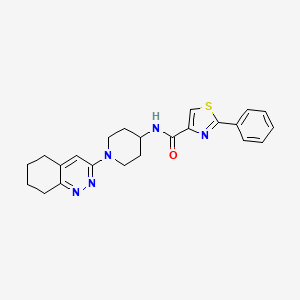


![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)